![molecular formula C8H6F3N3 B1431100 7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine CAS No. 1781562-71-7](/img/structure/B1431100.png)

7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine

説明

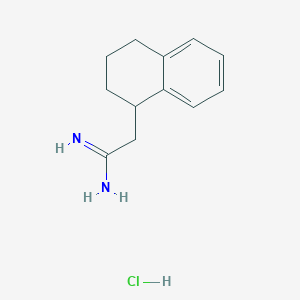

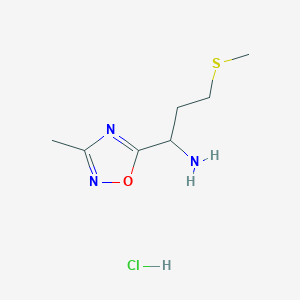

“7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” is a chemical compound with the molecular formula C8H5F3N2. It has a molecular weight of 186.14 . This compound belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A common method involves the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .

Molecular Structure Analysis

The molecular structure of “7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” consists of an imidazo[1,2-a]pyridine core with a trifluoromethyl group attached at the 7-position . The InChI code for this compound is 1S/C8H5F3N2/c9-8(10,11)6-1-3-13-4-2-12-7(13)5-6/h1-5H .

Physical And Chemical Properties Analysis

The compound “7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” is a solid at room temperature . The storage temperature is between 2-8°C .

科学的研究の応用

Materials Science

7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine: has shown potential in the field of materials science, particularly in the development of new materials with enhanced properties. Its structural character allows for the creation of compounds that can be used in the synthesis of polymers and coatings with improved thermal stability and chemical resistance . The trifluoromethyl group, in particular, is known for imparting high lipophilicity and metabolic stability, which can be beneficial in creating long-lasting materials .

Pharmaceuticals

In pharmaceuticals, this compound serves as a versatile scaffold for drug development. It’s been involved in the synthesis of drugs with a wide range of bioactivities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Its ability to act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator makes it a valuable asset in medicinal chemistry .

Optoelectronic Devices

The imidazo[1,2-A]pyridine core is integral to the development of optoelectronic devices. Its luminescent properties are particularly useful in creating emitters for LED technologies and other electronic devices that require organic light-emitting diodes (OLEDs) . The electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of these materials, potentially leading to new innovations in this field .

Sensors

This compound’s derivatives have been explored for their potential use in sensor technology. The imidazo[1,2-A]pyridine moiety can interact with various analytes, making it suitable for the detection of biological and chemical substances . Its structural adaptability allows for fine-tuning the sensitivity and selectivity of the sensors .

Anti-Cancer Drugs

The imidazo[1,2-A]pyridine derivatives have been studied for their anticancer activity. They have shown promise in inhibiting the growth of cancer cells, with some derivatives displaying significant activity against multidrug-resistant strains . The incorporation of the trifluoromethyl group could enhance the pharmacokinetic properties of these compounds, making them more effective as anti-cancer agents .

Confocal Microscopy and Imaging

In the realm of confocal microscopy and imaging, the fluorescent properties of imidazo[1,2-A]pyridine derivatives can be harnessed. These compounds can serve as emitters or contrast agents, providing clearer and more detailed images for biological research and medical diagnostics . The trifluoromethyl group may contribute to the photostability and brightness of the fluorescence, which is crucial for high-quality imaging applications .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-14-4-6(12)13-7(14)3-5/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZDCLTURLCLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B1431017.png)

![methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431022.png)

![methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431024.png)

![9-Methyl-6-azaspiro[3.5]nonan-7-one](/img/structure/B1431027.png)

![methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate](/img/structure/B1431030.png)

![Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1431032.png)